molecular formula C8H17N3O B1439673 (Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide CAS No. 1217885-76-1

(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide

Cat. No.: B1439673
CAS No.: 1217885-76-1
M. Wt: 171.24 g/mol
InChI Key: OZOVEEGYIBBXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide” is a chemical compound. It is also known as 2-(1-Methylpiperidin-4-yl)ethanimidamide . The empirical formula of this compound is C8H18ClN3 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “(1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide” is 191.70 . The SMILES string representation of the molecule is N=C(N)CC1CCN©CC1.[H]Cl . The InChI representation is 1S/C8H17N3.ClH/c1-11-4-2-7(3-5-11)6-8(9)10;/h7H,2-6H2,1H3,(H3,9,10);1H .


Physical and Chemical Properties Analysis

“(1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide” is a solid substance . The molecular weight of this compound is 191.70 . The SMILES string representation of the molecule is N=C(N)CC1CCN©CC1.[H]Cl . The InChI representation is 1S/C8H17N3.ClH/c1-11-4-2-7(3-5-11)6-8(9)10;/h7H,2-6H2,1H3,(H3,9,10);1H .

Scientific Research Applications

DNA Interaction and Cellular Imaging

Compounds with structural similarities to “(1E)-N'-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide”, such as Hoechst 33258, are known for their ability to bind to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This property makes them valuable in cell biology for chromosome and nuclear staining, enabling the analysis of nuclear DNA content values through flow cytometry and the study of plant chromosomes. These compounds' fluorescence allows for easy access into cells, making them pivotal in cellular imaging technologies (Issar & Kakkar, 2013).

Antioxidant and Bioactive Marker Research

Research into compounds like 4-hydroxynonenal (HNE) offers a window into understanding the bioactive markers of pathophysiological processes. HNE, arising from lipid peroxidation, serves as a significant marker of oxidative stress and has implications in diseases such as Alzheimer’s. Studies on such compounds help elucidate the molecular links between oxidative stress and cellular damage or signaling, suggesting that similar compounds could be researched for their roles as bioactive markers or antioxidants (Žarković, 2003).

Biomedical Applications of Hydroxyapatite

The research on hydroxyapatite, a calcium apatite similar in structure and composition to bone, illustrates the broad scope of biomedical applications for compounds with specific functionalities. Hydroxyapatite's bioactive and biocompatible properties have made it a staple in bone tissue regeneration and drug delivery systems. This suggests a potential research avenue for “(1E)-N'-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide” in the development of new materials or coatings for biomedical applications, given its unique chemical structure that may offer novel interactions with biological systems (Haider et al., 2017).

Safety and Hazards

“(1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide” is classified as Acute Tox. 4 Oral according to the GHS classification system . It has the hazard statement H302, which means it is harmful if swallowed . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1E)-N'-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide involves the reaction of 1-methylpiperidine with ethanimidamide followed by oxidation to form the desired product.", "Starting Materials": [ "1-methylpiperidine", "ethanimidamide", "oxidizing agent" ], "Reaction": [ "1. Add 1-methylpiperidine to a reaction flask", "2. Add ethanimidamide to the reaction flask and stir for several hours", "3. Add an oxidizing agent to the reaction mixture to oxidize the intermediate to the desired product", "4. Isolate the product by filtration or chromatography" ] }

CAS No.

1217885-76-1

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

N'-hydroxy-2-(1-methylpiperidin-4-yl)ethanimidamide

InChI

InChI=1S/C8H17N3O/c1-11-4-2-7(3-5-11)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10)

InChI Key

OZOVEEGYIBBXPG-UHFFFAOYSA-N

Isomeric SMILES

CN1CCC(CC1)C/C(=N/O)/N

SMILES

CN1CCC(CC1)CC(=NO)N

Canonical SMILES

CN1CCC(CC1)CC(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide
Reactant of Route 2
(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide
Reactant of Route 3
(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide
Reactant of Route 4
(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide
Reactant of Route 5
Reactant of Route 5
(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide
Reactant of Route 6
(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.